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molecular formula C21H17ClN2O4S B8670255 N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide

N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide

Cat. No. B8670255
M. Wt: 428.9 g/mol
InChI Key: OPJZKIFABXRNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741519B2

Procedure details

The title compound was prepared according to the general procedure for the synthesis of N-Aryl-benzenesulfonamides previously described using 115 mg of (2-amino-5-chloro-phenyl)-phenyl-methanone and 117 mg of 4-Acetylamino-benzenesulfonyl chloride. 1H-NMR (400 MHz, CDCl3): δ 2.16 (s, 3H), 7.26 (b, 1H), 7.33 (d, 1H, J=2.4 Hz), 7.39 (m, 6H), 7.46 (dd, 1H, J=8.4 Hz, 2.4 Hz), 7.55 (m, 3H), 7.71 (d, 1H, J=8.8 Hz), 9.74 (s, 1H). MS: m/z 429.0 (M++1).
[Compound]
Name
N-Aryl-benzenesulfonamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10].[C:17]([NH:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1)(=[O:19])[CH3:18]>>[C:9]([C:3]1[CH:4]=[C:5]([Cl:8])[CH:6]=[CH:7][C:2]=1[NH:1][S:27]([C:24]1[CH:23]=[CH:22][C:21]([NH:20][C:17](=[O:19])[CH3:18])=[CH:26][CH:25]=1)(=[O:29])=[O:28])(=[O:10])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
N-Aryl-benzenesulfonamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
115 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C1=CC=CC=C1
Step Three
Name
Quantity
117 mg
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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